(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone
Description
The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone is a tetrahydroisoquinoline derivative featuring a methanone group linked to a 2-methoxyphenyl moiety and a 4-methoxyphenoxy-methyl substituent on the dihydroisoquinoline core. The 6,7-dimethoxy substitution on the isoquinoline ring is a common pharmacophore in neuroactive compounds, while the methoxy and phenoxy groups influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO6/c1-30-19-9-11-20(12-10-19)34-17-23-22-16-26(33-4)25(32-3)15-18(22)13-14-28(23)27(29)21-7-5-6-8-24(21)31-2/h5-12,15-16,23H,13-14,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYVVJPDBFZWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone, also referred to as 1-(6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone, is a synthetic derivative of isoquinoline. This compound has garnered attention for its potential biological activities, particularly as a modulator of NMDA receptors.
- Molecular Formula : C27H29NO5
- Molecular Weight : 447.531 g/mol
- Purity : Typically ≥95% .
The primary mechanism of action for this compound involves its role as a positive allosteric modulator of the NMDA receptor subunits NR2C and NR2D. This modulation can enhance synaptic plasticity and influence neuronal excitability, which are critical for learning and memory processes .
Neuroprotective Effects
Research indicates that the compound exhibits neuroprotective properties by modulating glutamatergic transmission through NMDA receptors. This action can potentially mitigate excitotoxicity associated with neurodegenerative diseases .
Antioxidant Activity
Preliminary studies suggest that the compound may possess antioxidant properties, which can help in reducing oxidative stress in neuronal cells. This effect is crucial in preventing cellular damage and maintaining neuronal health .
Pharmacokinetics
The compound shows good solubility in DMSO (≥10 mg/mL when warmed to 60°C), indicating favorable conditions for in vitro studies. Its pharmacokinetic profile is still under investigation, but initial findings suggest it may have a reasonable bioavailability due to its structural characteristics .
Study 1: Modulation of NMDA Receptors
In a study examining the effects of various compounds on NMDA receptors, it was found that this isoquinoline derivative significantly enhanced receptor activity in vitro. The results demonstrated improved synaptic responses in neuronal cultures treated with the compound compared to controls .
Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of the compound in models of oxidative stress. The findings indicated that treatment with this compound reduced cell death and preserved mitochondrial function in neuronal cells exposed to oxidative agents .
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| NMDA Receptor Modulation | Positive allosteric modulation enhancing synaptic plasticity |
| Neuroprotection | Reduces excitotoxicity and preserves neuronal health |
| Antioxidant Activity | Mitigates oxidative stress in neuronal cells |
Scientific Research Applications
Therapeutic Applications
- Neurological Disorders
-
Anti-inflammatory Properties
- Some studies indicate that compounds with similar structural features exhibit anti-inflammatory effects. The presence of methoxy groups may enhance the compound's ability to inhibit inflammatory pathways, which could be beneficial for conditions like rheumatoid arthritis or cardiovascular diseases .
-
Cancer Research
- Preliminary data suggest that this compound could play a role in cancer therapy by modulating pathways involved in cell proliferation and apoptosis. Its ability to influence neuronal signaling may also extend to tumor microenvironments where neuronal signaling plays a role in tumor growth and metastasis .
Table 1: Summary of Research Findings on (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group in CIQ enhances NMDA receptor selectivity compared to the 2-methoxyphenyl group, likely due to improved hydrophobic interactions .
- Phenoxy Position: Substituting the 4-methoxyphenoxy group (as in CIQ) with 3-methoxyphenoxy (Compound 91) reduces steric hindrance but may alter binding pocket compatibility .
NMDA Receptor Modulation
CIQ () is the most pharmacologically characterized analog, showing >2-fold potentiation of GluN2C/D-containing NMDA receptors without affecting GluN2A/B subtypes. Its 3-chlorophenyl group is critical for allosteric modulation, while the 4-methoxyphenoxy-methyl side chain likely stabilizes the open-channel conformation . In contrast, the target compound’s 2-methoxyphenyl group may introduce steric clashes or alter π-π stacking, necessitating empirical validation.
Cholinesterase Inhibition
Compounds with dihydroisoquinoline cores linked to benzamide or morpholino groups () inhibit butyrylcholinesterase (BChE) with IC50 values in the low micromolar range. For example, Compound 10 (morpholino-methanone derivative) showed moderate BChE inhibition (IC50: ~8 μM), suggesting that electron-rich substituents (e.g., methoxy) may enhance binding to the enzyme’s peripheral anionic site .
Yield and Purity Considerations
- Yields for analogous compounds range from 60% (, Compound 90) to 95% (, oxime derivatives), depending on steric and electronic factors.
- Chromatography (silica gel or HPLC) and recrystallization are standard purification methods .
Physicochemical Properties and Computational Analysis
Table 2: Molecular Properties of Select Analogues
*ChemSpider ID from refers to a fluoro analog; CIQ’s exact ID is unspecified.
Computational Insights :
- Similarity coefficients (e.g., Tanimoto index) using binary fingerprints suggest moderate structural overlap (0.6–0.7) between the target compound and CIQ, primarily due to shared isoquinoline and methoxy motifs .
- Molecular dynamics simulations predict that the 2-methoxyphenyl group in the target compound may reduce membrane permeability compared to CIQ’s 3-chlorophenyl group due to increased polarity .
Preparation Methods
One-Pot Formylation and Cyclization
The 6,7-dimethoxy-3,4-dihydroisoquinoline core is efficiently synthesized via a one-pot method using 3,4-dimethoxyphenethylamine and ethyl formate as precursors. Key steps include:
- Formylation : Refluxing phenethylamine with ethyl formate for 6 hours to generate N-formyl-3,4-dimethoxyphenethylamine.
- Cyclization : Treatment with oxalyl chloride at 10–20°C, followed by phosphotungstic acid-catalyzed ring closure.
- Workup : Methanol-mediated oxalate removal, crystallization, and vacuum drying yield the hydrochloride salt (purity >99%, yield 80%).
Advantages :
- Eliminates intermediate isolation, reducing material costs.
- Scalable to industrial production with minimal waste.
Functionalization of the Dihydroisoquinoline Core
Introduction of (4-Methoxyphenoxy)methyl Group
The (4-methoxyphenoxy)methyl moiety is introduced via nucleophilic alkylation :
- Substrate activation : Treating the dihydroisoquinoline with paraformaldehyde in acetic acid to generate an iminium intermediate.
- Coupling : Reaction with 4-methoxyphenol in the presence of BF₃·Et₂O as a Lewis acid.
- Optimization : Using dichloromethane as the solvent at 0–5°C minimizes side reactions (yield: 70–75%).
Methanone Formation via Friedel-Crafts Acylation
The 2-methoxyphenyl methanone group is installed through Friedel-Crafts acylation :
- Acylation : Reacting the functionalized dihydroisoquinoline with 2-methoxybenzoyl chloride in anhydrous AlCl₃.
- Conditions : Stirring at 25°C for 12 hours in nitrobenzene solvent.
- Yield : 65–70% after silica gel chromatography.
Alternative approach : A Suzuki-Miyaura coupling between a boronic ester-functionalized dihydroisoquinoline and 2-methoxybromobenzene achieves comparable yields (68%) but requires palladium catalysis.
Integrated Synthetic Routes
Sequential One-Pot Strategy
Combining core synthesis and functionalization into a single workflow:
- Step 1 : One-pot dihydroisoquinoline formation.
- Step 2 : In-situ alkylation with 4-methoxyphenoxymethyl chloride.
- Step 3 : Friedel-Crafts acylation without intermediate purification.
Outcome : Overall yield of 55–60%, with purity >95% after recrystallization.
Transition Metal-Catalyzed Approaches
Rhodium-catalyzed C–H alkylation offers a streamlined pathway:
- Directing group : Use of an 8-aminoquinoline moiety to guide alkylation.
- Reagent : N-Vinylphthalimide as a 2-aminoethylating agent.
- Post-modification : Hydrolysis and acylation to install the methanone group.
Yield : 72% for the alkylation step, 65% overall.
Comparative Analysis of Synthetic Methods
Key observations :
- One-pot methods prioritize efficiency and scalability.
- Transition metal catalysis enables regioselectivity but increases cost.
Q & A
Q. What are the recommended synthetic pathways for this compound, and what key intermediates are involved?
The synthesis typically involves constructing the 3,4-dihydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions, followed by functionalization. Key steps include:
- Alkylation of the isoquinoline nitrogen using (4-methoxyphenoxy)methyl chloride under basic conditions (e.g., NaH in THF) .
- Coupling of the 2-methoxyphenylmethanone moiety via Friedel-Crafts acylation or nucleophilic substitution, optimized with Lewis acids like AlCl₃ .
- Critical intermediates: 6,7-dimethoxy-3,4-dihydroisoquinoline and 4-methoxyphenoxymethyl halides.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- 1H/13C NMR : Assign methoxy (δ ~3.7–3.9 ppm) and aromatic protons (δ ~6.5–7.5 ppm) to confirm substitution patterns .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ≈ 504.2) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydroisoquinoline ring .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps, while dichloromethane is preferred for Friedel-Crafts reactions .
- Temperature : Alkylation proceeds at 0–25°C to minimize side reactions; acylation requires reflux (40–60°C) .
Advanced Research Questions
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Assess membrane permeability via logP calculations (~3.5 predicted) .
- Docking Studies : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate bioavailability and toxicity risks .
Q. What strategies resolve contradictory data in diastereomer formation during synthesis?
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and mobile phases of hexane:isopropanol (90:10) .
- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration when crystallography is impractical .
- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to favor one diastereomer over another .
Q. How does the electronic nature of methoxy groups influence biological activity?
- SAR Studies : Replace methoxy groups with -OH or -CF3 to test hydrogen bonding/hydrophobic effects on receptor binding .
- DFT Calculations : Analyze electron density distribution to correlate substituent position with activity (e.g., para-methoxy enhances π-stacking) .
Methodological Challenges & Solutions
Q. What are common pitfalls in scaling up synthesis, and how are they addressed?
- Issue : Low yield in Friedel-Crafts acylation due to steric hindrance. Solution : Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Issue : Oxidative degradation of the dihydroisoquinoline core. Solution : Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants like BHT .
Q. How to validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
